molecular formula C6H16O8P2 B609893 PEG2-bis(phosphonic acid) CAS No. 116604-42-3

PEG2-bis(phosphonic acid)

Cat. No.: B609893
CAS No.: 116604-42-3
M. Wt: 278.13
InChI Key: WFYMNIPZKITWCE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

PEG2-bis(phosphonic acid) plays a role in biochemical reactions as a linker for bio-conjugation . It interacts with various enzymes, proteins, and other biomolecules through its PO3H2 group . The nature of these interactions is largely determined by the properties of the PO3H2 group and the linear PEG chain .

Cellular Effects

Given its role as a linker for bio-conjugation, it may influence cell function by facilitating the attachment of other molecules to cellular components .

Molecular Mechanism

The molecular mechanism of action of PEG2-bis(phosphonic acid) is primarily related to its role as a linker for bio-conjugation . It can bind to biomolecules through its PO3H2 group, potentially influencing enzyme activity, gene expression, and other molecular processes .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of PEG2-bis(phosphonic acid) in laboratory settings. As a non-cleavable linker, it is likely to be stable over time .

Metabolic Pathways

Given its structure, it may interact with enzymes or cofactors involved in phosphorus metabolism .

Transport and Distribution

The transport and distribution of PEG2-bis(phosphonic acid) within cells and tissues are likely influenced by its properties as a linker for bio-conjugation . It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Given its role as a linker for bio-conjugation, it may be found wherever its conjugated molecules are localized within the cell .

Chemical Reactions Analysis

PEG2-bis(phosphonic acid) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PEG2-bis(phosphonic acid) can lead to the formation of phosphonic acid esters, while reduction can yield phosphine derivatives .

Comparison with Similar Compounds

PEG2-bis(phosphonic acid) can be compared with other similar compounds, such as:

PEG2-bis(phosphonic acid) stands out due to its unique combination of a hydrophilic PEG backbone and phosphonic acid functional groups, making it highly versatile and effective in a wide range of applications.

Properties

IUPAC Name

2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYMNIPZKITWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCP(=O)(O)O)OCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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